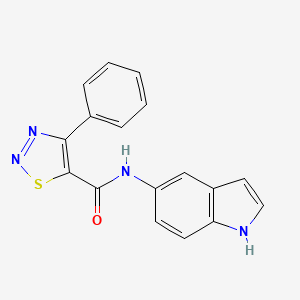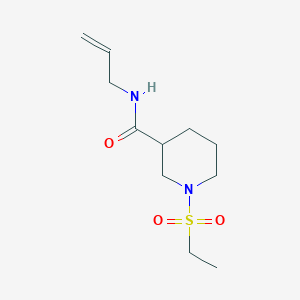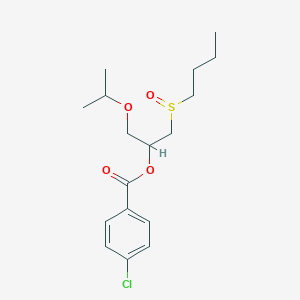
4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit various enzymes and biological pathways, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile involves the inhibition of specific enzymes and biological pathways. For example, it has been shown to inhibit the activity of cAMP-specific phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, this compound can reduce inflammation and provide relief from inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile are dependent on the specific enzyme or pathway that it inhibits. For example, inhibition of PDE4 can lead to reduced inflammation, while inhibition of specific kinases can result in anti-cancer effects. This compound has also been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections.
実験室実験の利点と制限
The advantages of using 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile in lab experiments include its potent inhibitory activity against various enzymes and biological pathways, as well as its anti-inflammatory, anti-cancer, and anti-viral properties. However, its limitations include the need for further studies to determine its safety and efficacy in vivo, as well as the potential for off-target effects.
将来の方向性
There are several future directions for the research and development of 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile. These include:
1. Optimization of the synthesis method to improve efficiency and reduce cost.
2. Further studies to determine the safety and efficacy of this compound in vivo.
3. Investigation of its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and viral infections.
4. Identification of its specific targets and mechanisms of action.
5. Development of derivatives with improved potency and selectivity.
6. Studies to determine its potential for use in combination therapy with other drugs.
In conclusion, 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile is a promising compound with potential applications in the field of medicinal chemistry. Its potent inhibitory activity against various enzymes and biological pathways, as well as its anti-inflammatory, anti-cancer, and anti-viral properties, make it a promising candidate for drug development. However, further studies are needed to determine its safety and efficacy in vivo, as well as to identify its specific targets and mechanisms of action.
合成法
The synthesis of 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile involves the reaction of 4-chloro-3-methyl-1-pyridin-2-amine with 2-cyanoacetamide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The synthetic route for this compound has been optimized to improve the efficiency and reduce the cost of production.
科学的研究の応用
The scientific research application of 4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydro-1H-indazole-5-carbonitrile is primarily focused on its potential as a drug candidate. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including kinases, phosphodiesterases, and proteases. It has also been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
特性
IUPAC Name |
4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydroindazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c1-9-13-11(6-5-10(8-16)14(13)15)19(18-9)12-4-2-3-7-17-12/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGUXUHQQMBAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=C(CC2)C#N)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylamino)-N-[1-(3-methoxybenzyl)-3-piperidinyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6038571.png)
![5-{[5-(2,5-dichloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038579.png)
![6-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6038586.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6038599.png)


![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6038620.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6038628.png)
![1-[3-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6038636.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)
![3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6038647.png)

![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B6038657.png)
![2-{[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6038664.png)